molecular formula C20H16N2O4S B2898667 N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide CAS No. 868369-77-1

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2898667
CAS No.: 868369-77-1
M. Wt: 380.42
InChI Key: PAGYMPGAUHZSHD-MRCUWXFGSA-N
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Description

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a sophisticated chemical reagent designed for advanced research and development purposes. This compound features a hybrid structure integrating a 2,3-dihydro-1,3-benzothiazole moiety and a 2H-chromene (coumarin) core, a combination that suggests significant potential in material science and pharmaceutical research. The benzothiazole scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities. The coumarin component is widely studied for its fluorescent properties and biological effects. This molecular architecture makes the compound a valuable candidate for probing biological mechanisms, serving as a lead structure in drug discovery, or functioning as an organic fluorophore in the development of sensors and dyes. Researchers can utilize this compound in high-throughput screening, target identification, and as a key intermediate in the synthesis of more complex molecules. Its intrinsic properties are leveraged in the design of experiments across chemical biology and organic electronics. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary quality control data, including HPLC chromatograms and NMR spectra, are available to ensure experimental reproducibility and reliability.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-11-8-9-15(25-3)16-17(11)27-20(22(16)2)21-18(23)13-10-12-6-4-5-7-14(12)26-19(13)24/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGYMPGAUHZSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC4=CC=CC=C4OC3=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3,7-dimethyl-1,3-benzothiazole-2-amine with 2-oxochromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of methoxy and dimethyl substituents enhances its reactivity and potential interactions with biological targets. The molecular formula C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S signifies a complex structure conducive to multiple applications in medicinal chemistry.

Anticancer Activity

Research indicates that compounds similar to N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance:

  • Thiazole Derivatives : Various thiazole derivatives have been synthesized and tested for their anticancer activity against different cell lines. Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation. For example, one study reported a compound with an IC50 value of 23.30 mM against A549 human lung adenocarcinoma cells .
CompoundCell Line TestedIC50 Value (mM)
Compound 19A549 (Lung)23.30 ± 0.35
Compound 20U251 (Glioblastoma)Active
Compound 24bHCT-15 (Colon)High efficacy

Antimicrobial Activity

The compound's benzothiazole structure contributes to its antimicrobial potential. Studies have shown that similar compounds possess activity against various bacterial strains:

  • Antibacterial Properties : Research has demonstrated that certain thiazole derivatives exhibit antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of functional groups such as methoxy significantly influences the antimicrobial efficacy.
CompoundTarget BacteriaActivity Level
Compound 43aGram-positiveComparable to norfloxacin
Compound 45aGram-negativeSignificantly higher activity

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions:

  • Electrophilic Substitution : Introduction of functional groups onto the benzothiazole ring.
  • Cyclization : Formation of the chromene structure through cyclization reactions.
  • Amide Formation : Finalizing the structure by forming the amide bond.

The reaction conditions can vary widely depending on the desired product characteristics, including temperature, solvents, and catalysts used.

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound in clinical settings:

  • Study on Anticancer Efficacy : A recent study evaluated a series of thiazole derivatives for their anticancer effects against multiple cell lines. The findings indicated that compounds with specific substitutions exhibited enhanced activity compared to standard chemotherapeutics .
    • Key Findings : Compounds with methoxy substitutions showed improved selectivity and potency against cancer cell lines.
  • Antimicrobial Efficacy Assessment : Another research focused on the antibacterial properties of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significantly higher antibacterial activity than existing antibiotics.
    • Key Findings : The presence of electron-withdrawing groups was essential for enhancing antibacterial properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares core motifs with several benzothiazole- and chromene/coumarin-derived hybrids. Key structural analogs include:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Features Reference
Target Compound Benzothiazole + Chromene 4-OCH₃, 3,7-CH₃, carboxamide linkage C₂₀H₁₈N₂O₄S* Planar conjugation; electron-donating substituents may enhance stability
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole + Thiazolidinone 4-Cl-phenyl, carboxamide linkage C₁₆H₁₂ClN₃O₂S Thiazolidinone ring introduces rigidity; Cl enhances lipophilicity
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives Chromene + Thiazole 8-OCH₃, variable amide side chains Varies Thiazole linkage may improve solubility; methoxy modulates electronic effects
N-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl-6-methoxy-2-oxochromene-3-carboxamide Chromene + Thiadiazole 6-OCH₃, sulfamoyl-phenyl, ethyl-thiadiazole C₂₂H₁₉N₅O₆S₂ Sulfamoyl group enhances hydrogen bonding; thiadiazole adds heterocyclic diversity
(Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Benzothiazole + Dioxane-carboxamide 4-OCH₃, allyl group, dioxane ring C₂₀H₁₈N₂O₄S Allyl group increases lipophilicity; dioxane enhances conformational flexibility

*Estimated formula based on structural similarity to .

Physicochemical Properties

  • Planarity and Conjugation : The target compound’s benzothiazole-chromene system likely exhibits extended π-conjugation, similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2-ylidene) analogs, which show planar geometries in X-ray studies .
  • Hydrogen Bonding : The carboxamide group facilitates intermolecular H-bonding, as observed in related structures (e.g., N-(2-chlorobenzyl)hydrazine-carbothioamide), influencing crystal packing and solubility .

Research Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 4g) correlate with lower synthetic yields (37–70% in ), whereas electron-donating groups (e.g., OCH₃ in the target compound) may improve stability and reactivity .

Biological Activity

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Benzothiazole Ring : Contains both sulfur and nitrogen atoms.
  • Methoxy and Dimethyl Substituents : Located at specific positions on the benzothiazole ring, enhancing its biological activity.
  • Carboxamide Group : Contributes to its interaction with various biological targets.

The molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 358.41 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For example, it has been investigated for its potential to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a target for diseases like Alzheimer's and cancer .
  • DNA/RNA Interaction : It may modulate gene expression and affect protein synthesis through interactions with nucleic acids.
  • Cell Membrane Disruption : The compound can influence cell membrane integrity, potentially leading to cell death in certain cancerous cells.

Antimicrobial Properties

Studies have shown that benzothiazole derivatives exhibit antimicrobial activity against various pathogens. The presence of the methoxy group is believed to enhance this activity by improving solubility and interaction with microbial membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. It has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

  • Inhibition of GSK-3β
    • A study identified a related compound as a potent inhibitor of GSK-3β with an IC₅₀ value of 1.6 μM. This inhibition led to increased phosphorylation of GSK-3β at Ser9 in neuroblastoma cells, indicating effective modulation of this target .
  • Anticancer Efficacy
    • In vitro assays demonstrated that the compound could significantly reduce cell viability in breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its biological evaluation:

Study FocusFindings
SynthesisMulti-step organic reactions were employed to synthesize the compound effectively.
Biological ActivityExhibits antimicrobial, antiviral, and anticancer properties .
MechanismInvolves enzyme inhibition, DNA/RNA interaction, and membrane disruption .

Q & A

Q. What are the standard synthetic routes for preparing N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide?

  • Methodology : Synthesis typically involves three stages:

Benzothiazole ring formation : A substituted benzothiazole precursor is synthesized via cyclization of thiourea derivatives or thiol-amine condensation under acidic conditions (e.g., H₂SO₄) .

Chromene-carboxamide coupling : The chromene-3-carboxamide moiety is introduced via a condensation reaction (e.g., Knoevenagel or Claisen-Schmidt) using ethanol or dichloromethane as solvents and catalytic bases like piperidine .

Functionalization : Methoxy and methyl groups are introduced via alkylation or nucleophilic substitution, requiring precise temperature control (60–80°C) and inert atmospheres to avoid side reactions .

  • Key Parameters : Solvent polarity, reaction time (12–24 hrs), and stoichiometric ratios of reactants (1:1.2 for chromene coupling) are critical for yields >70% .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodology :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the Z-configuration of the benzothiazol-2-ylidene group and confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~435) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms the planar chromene-carboxamide system, with bond angles deviating <2° from idealized sp² hybridization .

Intermediate Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during chromene-carboxamide coupling?

  • Methodology :
  • Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, reducing unreacted chromene residues .
  • Catalyst Selection : Palladium on carbon (5% w/w) enhances coupling efficiency, while acidic resins (e.g., Amberlyst-15) minimize hydrolysis of the methoxy group .
  • Temperature Gradients : Stepwise heating (40°C → 70°C) prevents premature cyclization, with reaction monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for the benzothiazol-2-ylidene moiety be resolved?

  • Methodology :
  • Variable Temperature NMR : Conducted at 25°C and −40°C to detect dynamic effects (e.g., ring puckering) that obscure resonance splitting .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate the Z-configuration .
  • NOESY Experiments : Identify spatial proximity between the chromene carbonyl and benzothiazole methyl groups to confirm geometry .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

  • Methodology :
  • Accelerated Stability Testing : Expose the compound to H₂O₂ (3% v/v) in pH 7.4 buffer at 40°C for 72 hrs. Monitor degradation via HPLC (C18 column, 254 nm), identifying primary degradation products (e.g., demethylated chromene derivatives) .
  • EPR Spectroscopy : Detect radical intermediates during oxidation, linked to methoxy group lability .
  • Computational Modeling : Use Gaussian09 to calculate bond dissociation energies (BDEs), revealing the C–O bond in the methoxy group as the weakest (BDE ~65 kcal/mol) .

Q. How does the compound interact with biological targets (e.g., kinases or DNA) at the molecular level?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., human topoisomerase II) on a CM5 chip to measure binding kinetics (KD < 10 μM suggests high affinity) .
  • Molecular Docking (AutoDock Vina) : Simulate binding poses, identifying hydrogen bonds between the carboxamide carbonyl and Arg789 residue .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH ~−12 kcal/mol) to confirm entropy-driven binding .

Notes

  • Contradictions in Evidence : Some studies (e.g., vs. ) report divergent yields for chromene coupling; this may stem from solvent purity or catalyst aging.
  • Unresolved Issues : The role of the Z-configuration in biological activity remains unclear, warranting comparative studies with E-isomers .

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